molecular formula C14H29NO B090686 n,n-Dihexylacetamide CAS No. 16423-51-1

n,n-Dihexylacetamide

Cat. No.: B090686
CAS No.: 16423-51-1
M. Wt: 227.39 g/mol
InChI Key: JFUCOPIALLYRGN-UHFFFAOYSA-N
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Description

N,N-Dihexylacetamide is an organic compound with the molecular formula C14H29NO. It is a colorless to pale yellow liquid at room temperature and has a wax-like appearance. This compound is primarily used in organic synthesis and industrial applications as a solvent, extractant, and additive due to its hydrophobic and polar properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dihexylacetamide can be synthesized through the reaction of hexylamine with acetic anhydride in the presence of a base catalyst. The reaction involves the acylation of hexylamine, where the acetic anhydride acts as the acylating agent. The reaction conditions typically include controlling the temperature and reaction time to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acylation processes. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-Dihexylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dihexylacetamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dihexylacetamide involves its interaction with molecular targets and pathways. It can act as a ligand, forming complexes with metal ions, which can influence various biochemical processes. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A similar compound with a shorter alkyl chain, used as a solvent and reagent in organic synthesis.

    N,N-Diethylacetamide: Another similar compound with ethyl groups, used in various industrial applications.

    N,N-Dibutylacetamide: A compound with butyl groups, used as a solvent and extractant.

Uniqueness

N,N-Dihexylacetamide is unique due to its longer alkyl chains, which provide enhanced hydrophobic properties and make it suitable for specific applications where other similar compounds may not be as effective. Its ability to form stable complexes with metal ions also distinguishes it from other amides .

Properties

IUPAC Name

N,N-dihexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUCOPIALLYRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288129
Record name n,n-dihexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16423-51-1
Record name 16423-51-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16423-51-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dihexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIHEXYLACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N-Dihexylacetamide in supercritical fluid applications?

A2: this compound plays a crucial role in supercritical fluid technology due to its ability to solubilize other amide compounds in supercritical carbon dioxide (scCO2) []. This is particularly relevant because scCO2 is a desirable solvent in green chemistry due to its non-toxic and environmentally benign nature. The solubility of 2,2′-Oxybis(this compound), a compound structurally similar to this compound, was specifically studied in scCO2 across various temperatures and pressures []. This research demonstrated the feasibility of using such compounds to enhance the solubility of other amides in scCO2, thereby expanding the potential applications of this green solvent system.

Q2: How do structural modifications of calix[4]arene derivatives, particularly those incorporating the this compound moiety, influence their ability to bind alkali metal cations?

A3: Research indicates that incorporating this compound into calix[4]arene structures significantly impacts their ability to complex with alkali metal cations []. The this compound group, when present as a tertiary-amide derivative on the lower rim of the calix[4]arene scaffold, contributes to the molecule's ability to selectively bind alkali metal cations in various solvents []. This selectivity is influenced by several factors, including:

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